molecular formula C23H21N5O4 B11456258 ethyl 2-oxo-7-propyl-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 2-oxo-7-propyl-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11456258
M. Wt: 431.4 g/mol
InChI Key: NVUYZWVSOBOUGG-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-7-propyl-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its structure includes a triazatricyclo framework, which is known for its stability and reactivity, making it a valuable scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-7-propyl-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Triazatricyclo Core: : The triazatricyclo core can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a dicarbonyl compound. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

  • Introduction of the Pyridine-3-carbonylimino Group: : The pyridine-3-carbonylimino group can be introduced through a condensation reaction between the triazatricyclo core and pyridine-3-carboxaldehyde. This reaction typically requires a mild base such as triethylamine and is carried out at room temperature.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This step is usually performed under reflux conditions to ensure complete conversion to the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-7-propyl-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the ethyl ester group, converting it into a carboxylic acid.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl groups to alcohols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, amines or thiols in an aprotic solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-oxo-7-propyl-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

  • Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.

  • Organic Synthesis: : The compound can serve as an intermediate in the synthesis of more complex molecules

  • Materials Science: : The compound’s stability and reactivity make it suitable for the development of new materials with specific properties, such as polymers or nanomaterials.

  • Biological Studies: : The compound can be used in biological studies to investigate its effects on various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-7-propyl-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-oxo-7-propyl-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

  • This compound: : This compound has a similar structure but with different substituents, leading to variations in its reactivity and applications.

  • This compound:

  • This compound: : This compound has a similar functional group arrangement but with different ring systems, affecting its stability and reactivity.

The uniqueness of ethyl 2-oxo-7-propyl-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C23H21N5O4

Molecular Weight

431.4 g/mol

IUPAC Name

ethyl 2-oxo-7-propyl-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C23H21N5O4/c1-3-11-28-19-16(22(30)27-12-6-5-9-18(27)25-19)13-17(23(31)32-4-2)20(28)26-21(29)15-8-7-10-24-14-15/h5-10,12-14H,3-4,11H2,1-2H3

InChI Key

NVUYZWVSOBOUGG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=NC(=O)C3=CN=CC=C3)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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